(5-Chloro-2-methylphenyl)urea
Overview
Description
(5-Chloro-2-methylphenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a chloro group at the fifth position and a methyl group at the second position on the phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylphenyl)urea can be achieved through the reaction of 5-chloro-2-methylaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 5-chloro-2-methylaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using phosgene or its safer alternatives, such as oxalyl chloride, to generate the isocyanate intermediate. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted ureas, while oxidation can produce corresponding nitro or hydroxyl derivatives .
Scientific Research Applications
(5-Chloro-2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit urease, an enzyme involved in the hydrolysis of urea, thereby affecting nitrogen metabolism in plants and microorganisms .
Comparison with Similar Compounds
- (3-Chloro-4-methylphenyl)urea
- (2-Chloro-5-methylphenyl)urea
- (4-Chloro-2-methylphenyl)urea
Comparison: (5-Chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the chloro group can affect the compound’s ability to undergo nucleophilic substitution and its interaction with biological targets .
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOUZJNILIJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969316 | |
Record name | N-(5-Chloro-2-methylphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-48-8 | |
Record name | N-(5-Chloro-2-methylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5428-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5428-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Chloro-2-methylphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-CHLORO-ORTHO-TOLYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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